methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, N-methyl-5-(3-phenyl-1H-pyrazol-5-yl)pentan-1-amine , reflects its molecular architecture:
- Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- 3-Phenyl substituent : A benzene ring attached to the pyrazole’s C3 position.
- Pentylamine chain : A five-carbon aliphatic chain terminating in a methylamine group.
Molecular Formula : $$ \text{C}{15}\text{H}{21}\text{N}_{3} $$
Molecular Weight : 243.35 g/mol (calculated from atomic masses) .
Structural Breakdown:
| Component | Description |
|---|---|
| Pyrazole ring | Positions 1 (NH), 2 (N), 3 (phenyl), 4 (CH), 5 (linked to pentyl chain) |
| Pentylamine chain | -(CH₂)₅-NHCH₃ |
| 3-Phenyl group | C₆H₅ substituent at pyrazole C3 |
The SMILES notation (CCCCCNCC1=CC=NN1C2=CC=CC=C2) encodes connectivity, while the InChIKey (QBOWSXKLIUXQNY-UHFFFAOYSA-N) ensures unique identification .
Historical Context of Pyrazole-Based Amine Derivatives in Organic Chemistry
Pyrazole derivatives emerged in the late 19th century with Ludwig Knorr’s synthesis of antipyrine, a landmark in heterocyclic chemistry . Key milestones include:
Table 1: Evolution of Pyrazole-Amines
Modern synthetic methods, such as Huisgen cycloadditions and transition-metal catalysis, have expanded access to structurally diverse pyrazole-amines .
Position Within Heterocyclic Amine Research Landscapes
Heterocyclic amines (HCAs) are pivotal in medicinal chemistry due to their bioavailability and target specificity. This compound exemplifies three research trends:
Kinase Inhibition
Pyrazole-amines inhibit kinases (e.g., p38 MAPK) by binding ATP pockets. The compound’s phenyl group enhances π-π stacking with hydrophobic residues, while the pentylamine chain improves solubility .
Antimicrobial Applications
Pyrazole derivatives disrupt microbial membrane integrity. For example, fluorinated analogs show enhanced activity against Staphylococcus aureus (MIC₉₀ = 8 µg/mL) .
Properties
IUPAC Name |
N-methyl-5-(3-phenyl-1H-pyrazol-5-yl)pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-16-11-7-3-6-10-14-12-15(18-17-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWSXKLIUXQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=CC(=NN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine typically involves the reaction of 3-phenyl-1H-pyrazole with a suitable alkylating agent under controlled conditions. One common method involves the use of N-methyl-5-(3-phenyl-1H-pyrazol-5-yl)-1-pentanamine as a starting material . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring plays a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Fluorophenyl Derivatives
- {5-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine ():
The 4-fluorophenyl group increases electronegativity and lipophilicity (logP ~2.5–3.0) compared to the phenyl analog. Fluorine’s electron-withdrawing effect may enhance metabolic stability but reduce basicity of the pyrazole nitrogen. This compound is discontinued commercially, possibly due to synthesis challenges or stability issues . - Available commercially (Santa Cruz Biotechnology), it is priced at $197/250 mg, indicating research utility .
Heterocyclic Substitutions
- N-Methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine ():
Replacing phenyl with pyridinyl introduces hydrogen-bonding capability and polar surface area (PSA ~45–50 Ų). The pyridine’s basic nitrogen may enhance solubility in aqueous media, though at the cost of reduced membrane permeability compared to the phenyl analog .
Alkyl Chain and Amine Modifications
Shorter Alkyl Chains
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine ():
Lacks the pentyl-methylamine chain, resulting in lower molecular weight (MW: 173.2 g/mol vs. ~287.4 g/mol for the target compound). The absence of the alkyl chain reduces hydrophobicity (logP ~1.5–2.0), limiting its utility in membrane-associated biological targets .
Branched or Cyclic Amines
- Its molecular weight (230.3 g/mol) and PSA (~60 Ų) differ significantly from the target compound, impacting pharmacokinetics .
Pharmacological and Physicochemical Properties
Key Observations :
- Fluorinated derivatives exhibit higher logP values, favoring blood-brain barrier penetration but risking toxicity.
- Pyridinyl analogs offer improved solubility but reduced passive diffusion .
Biological Activity
Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C15H21N3
Molecular Weight: 243.35 g/mol
Structure: The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole moiety plays a crucial role in these interactions, allowing the compound to bind effectively to active sites on proteins. This binding can modulate the activity of these proteins, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in various diseases.
- Receptor Modulation: It interacts with receptors involved in signaling pathways, potentially altering physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antinecroptotic Activity: A related pyrazole derivative demonstrated significant antinecroptotic effects, suggesting potential applications in preventing cell death in various conditions .
- Anti-inflammatory Effects: Compounds with similar structures have shown inhibitory effects on inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in managing inflammatory diseases .
- Kinase Inhibition: Various pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression .
Research Applications
This compound is utilized in various research contexts:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for its potential therapeutic applications in drug development. |
| Biochemistry | Used to study enzyme interactions and protein modifications. |
| Pharmacology | Explored for its effects on cellular signaling pathways and disease models. |
Case Studies
Several studies highlight the biological activity of related pyrazole compounds, which can provide insights into the potential effects of this compound:
- Study on HDAC6 Inhibition: A pyrazole derivative was found to selectively inhibit HDAC6 with an IC50 value of 4.95 nM, demonstrating significant therapeutic potential in inflammatory conditions .
- Kinase Inhibition Research: A study focused on targeting CDK16 using pyrazole-based inhibitors showed promising results in reducing cell viability in cancer models .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine, and how can intermediates be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole core functionalization. For example, alkylation of 3-phenyl-1H-pyrazol-5-amine with a pentyl halide precursor, followed by reductive amination to introduce the methyl group. Key steps include:
- Intermediate purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Yield optimization : Adjust reaction temperature (e.g., 60–80°C for alkylation) and stoichiometric ratios (e.g., 1.2 equivalents of pentyl bromide) to minimize side products .
- Characterization : Confirm intermediate structures via (e.g., δ 6.66 ppm for pyrazole protons) and LC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity thresholds .
- Structural confirmation : Combine , FTIR (e.g., N-H stretch at ~3300 cm), and high-resolution mass spectrometry (HRMS) .
- Stability testing : Perform accelerated degradation studies under acidic/basic conditions to identify labile functional groups .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Screening Pipeline :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine D3 receptor) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- SAR Strategy :
- Scaffold modification : Synthesize analogs with varying alkyl chain lengths (e.g., butyl vs. hexyl) and substituents on the phenyl ring (e.g., -F, -OCH) .
- Bioisosteric replacement : Substitute the pyrazole core with triazoles or imidazoles to assess impact on target affinity .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. What computational strategies are effective in predicting interactions with biological targets?
- In Silico Approaches :
- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Utilize RDKit descriptors and Random Forest algorithms to predict ADMET properties .
Q. How to resolve contradictions in experimental data across different studies (e.g., conflicting IC values)?
- Troubleshooting Framework :
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Batch variability : Analyze synthetic batches for impurities via LC-MS/MS and adjust purification protocols .
- Contextual factors : Control cell passage number, serum concentration, and incubation time in biological assays .
Q. What methods are used to study its interactions with enzymes or receptors at the molecular level?
- Mechanistic Techniques :
- SPR spectroscopy : Monitor real-time binding kinetics (e.g., , ) for receptor-ligand interactions .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to identify key hydrogen bonds .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How to optimize reaction conditions for large-scale synthesis while maintaining regioselectivity?
- Process Chemistry Considerations :
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Solvent selection : Replace DMF with eco-friendly solvents (e.g., cyclopentyl methyl ether) to improve safety .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., alkylation) to enhance scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
